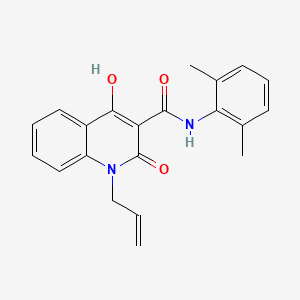

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C21H20N2O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |

InChI |

InChI=1S/C21H20N2O3/c1-4-12-23-16-11-6-5-10-15(16)19(24)17(21(23)26)20(25)22-18-13(2)8-7-9-14(18)3/h4-11,24H,1,12H2,2-3H3,(H,22,25) |

InChI Key |

WGHQLICYIOSPKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the prop-2-en-1-yl and carboxamide groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce quinoline-4-ol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar activities due to its structural characteristics. Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain quinoline-based compounds demonstrate significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective concentrations for therapeutic applications .

Antimicrobial Properties

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide may also possess antimicrobial properties. Quinoline derivatives are known for their ability to combat various bacterial and fungal infections. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes necessary for microbial survival .

Biological Applications

Enzyme Inhibition

The compound's ability to interact with biological targets makes it a candidate for enzyme inhibition studies. Quinoline derivatives often act as inhibitors of enzymes such as topoisomerases and kinases, which are crucial in cancer and other diseases. This interaction can lead to the development of new therapeutic agents targeting specific diseases .

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinities and interactions of this compound with various biological targets. Such studies help in understanding the structure-activity relationship (SAR) and can guide the design of more potent derivatives .

Industrial Applications

Dyes and Pigments

Due to its unique chemical structure, this compound could be utilized in the synthesis of dyes and pigments. Quinoline derivatives are known for their vibrant colors and stability, making them suitable for applications in textiles and coatings .

Material Science

The compound may also find applications in material science, particularly in the development of UV absorbers and stabilizers due to its ability to absorb UV radiation effectively. This property is beneficial in enhancing the durability of materials exposed to sunlight .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxo-/thioxo-1,4-dihydroquinoline-3-carboxamides, which exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Structural Analogues

Key Observations:

The propenyl group at position 1 introduces an unsaturated bond, which could enhance metabolic stability relative to saturated alkyl chains (e.g., pentyl in 47, 52) .

Physicochemical Properties :

- The 4-hydroxy-2-oxo core in the target compound contrasts with the 4-thioxo (47) or 6-chloro-4-oxo (52) variants. Hydroxy groups generally increase hydrogen-bonding capacity, impacting solubility and target affinity .

- Compared to the polymorphic N-(3-pyridylmethyl) analog (1), the 2,6-dimethylphenyl group may reduce crystallization tendencies, mitigating polymorphism-related bioavailability issues .

Synthetic Pathways :

- Analogs like 47 and 52 are synthesized via TLC-purified cyclization reactions using malonic acid derivatives and thioureas, followed by characterization via IR, NMR, and LC-MS . The target compound likely employs similar protocols, with propenyl introduction via allylation or Heck coupling.

Research Findings and Implications

- Biological Activity : While direct data on the target compound are unavailable, adamantyl-substituted analogs (47, 52) show promise in CNS-targeted therapies due to enhanced lipophilicity . The 2,6-dimethylphenyl group in the target compound may similarly optimize blood-brain barrier penetration.

- SAR Insights: The 4-hydroxy group is critical for hydrogen-bond interactions in analgesic or antimicrobial targets, as seen in related 4-hydroxyquinoline-2-ones . Modifications here (e.g., thioxo in 47) alter redox properties and binding kinetics.

- Unresolved Questions : The impact of the propenyl group on metabolic stability and the role of 2,6-dimethylphenyl in reducing toxicity (compared to unsubstituted phenyl groups) require experimental validation.

Biological Activity

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is an organic compound belonging to the quinoline derivative family. This compound is characterized by its complex structure, which includes a quinoline core, hydroxyl and carbonyl functional groups, and a substituted phenyl group. The unique structural features of this compound suggest significant potential for various biological activities, particularly in medicinal chemistry.

- Molecular Formula : C21H20N2O3

- Molecular Weight : 348.4 g/mol

- LogP (lipophilicity) : 3.8

The presence of the 2,6-dimethylphenyl group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties and making it a candidate for drug development .

Biological Activities

Quinoline derivatives have been extensively studied for their diverse biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have shown promising antibacterial properties. For example, compounds with similar scaffolds have demonstrated effective inhibition against various bacterial strains, including those that induce opportunistic infections in immunocompromised patients .

- Antiviral Activity : Some studies have indicated that quinoline derivatives can inhibit HIV replication and block integrase activity. The designed compounds based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have been evaluated for their anti-HIV activities .

- Anticancer Activity : The compound may exhibit anticancer properties due to its ability to interact with specific molecular targets involved in cancer progression. Research has indicated that certain analogs show cytotoxic effects against cancer cell lines .

The mechanism of action of this compound likely involves:

- Enzyme Inhibition : Interaction with enzymes such as DNA gyrase and topoisomerase IV has been observed in related quinoline compounds. These interactions can disrupt bacterial DNA replication and transcription processes .

- Receptor Modulation : The compound may modulate receptor activity associated with various biological pathways. This modulation can lead to altered cellular responses that contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide?

- Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with acryloyl chloride under acidic conditions. For example, refluxing 2-aminobenzoic acid derivatives with prop-2-en-1-yl groups in acetic acid/sodium acetate can yield the quinoline-2-one core . Modifications to the substituents (e.g., 2,6-dimethylphenyl) require careful selection of coupling agents (e.g., EDCI/HOBt) to avoid side reactions. Purification via recrystallization (DMF/ethanol mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is critical for isolating the target compound .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 reverse-phase column, 0.1% TFA in water/acetonitrile gradient (retention time ≥95% purity threshold).

- NMR : Confirm the presence of the prop-2-en-1-yl group (δ 5.0–6.0 ppm for vinyl protons) and 2,6-dimethylphenyl substituents (δ 2.2–2.4 ppm for methyl groups).

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]+) and isotopic pattern matching theoretical values .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves well in DMSO, DMF, or dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS with 0.1% Tween-80). Stability tests under varying pH (3–10) and temperatures (4°C vs. 25°C) should include periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How does the prop-2-en-1-yl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The allyl group (prop-2-en-1-yl) introduces regioselectivity challenges due to competing α- and γ-addition pathways. To study this, perform kinetic experiments with model nucleophiles (e.g., thiols or amines) under controlled conditions (dry DMF, inert atmosphere). Monitor reaction progress via TLC or in-situ IR spectroscopy. Computational DFT modeling (e.g., Gaussian09 with B3LYP/6-31G* basis set) can predict electron density distribution at the α/γ positions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

- Standardize Assays : Use isogenic cell lines and consistent serum-free media.

- Proteomic Profiling : Identify off-target interactions via thermal shift assays or affinity chromatography.

- Meta-Analysis : Cross-reference published IC50 values with structural analogs (e.g., 4-hydroxyquinolin-2-one derivatives) to identify substituent-dependent trends .

Q. How can computational docking elucidate the compound’s binding mode with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using high-resolution X-ray structures of the target protein (e.g., kinase domains). Parameterize the ligand with RESP charges (HF/6-31G*) and optimize binding poses via MD simulations (AMBER force field). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental designs mitigate interference from the 4-hydroxy group in spectroscopic studies?

- Methodological Answer : The phenolic -OH group can cause broadening in NMR spectra or quenching in fluorescence assays. Strategies include:

- Deuteration : Exchange the hydroxyl proton with D2O (shake in deuterated solvent for 24 h).

- Protection/Deprotection : Temporarily protect the -OH with acetyl groups during synthesis, then cleave with mild base (e.g., NH3/MeOH).

- Fluorescence Quenching Corrections : Use internal standards (e.g., fluorescein) to normalize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.